In-Depth Technical Guide: PD-1/PD-L1 Inhibitor 3 (Macrocyclic Peptide)
In-Depth Technical Guide: PD-1/PD-L1 Inhibitor 3 (Macrocyclic Peptide)
[1]
Executive Summary
PD-1/PD-L1 Inhibitor 3 (CAS: 1629654-95-0) represents a critical evolution in immune checkpoint modulation, bridging the pharmacological gap between small-molecule inhibitors (SMIs) and monoclonal antibodies (mAbs). Unlike first-generation biphenyl-based SMIs (e.g., BMS-202), Inhibitor 3 is a macrocyclic peptide designed to mimic the extended binding interface of antibodies while retaining the tissue penetration benefits of smaller compounds.
This guide provides a rigorous technical analysis of PD-1/PD-L1 Inhibitor 3, detailing its physicochemical properties, mechanism of action, and validated experimental protocols for drug development applications.
Part 1: Chemical Identity & Physicochemical Properties[2]
PD-1/PD-L1 Inhibitor 3 is a high-affinity macrocyclic peptidomimetic.[1] Its structural constraint allows it to lock into the PD-L1 hydrophobic cleft with high specificity, achieving nanomolar potency (IC₅₀ ≈ 5.6 nM).
Core Molecular Data
| Property | Specification |
| Common Name | PD-1/PD-L1 Inhibitor 3 |
| CAS Registry Number | 1629654-95-0 |
| Molecular Formula | C₈₉H₁₂₆N₂₄O₁₈S |
| Molecular Weight | 1852.17 g/mol |
| Chemical Class | Macrocyclic Peptide / Peptidomimetic |
| Purity Standard | ≥ 98% (HPLC) |
| Appearance | White to off-white lyophilized powder |
Solubility & Stability Profile
-
DMSO: Soluble ≥ 50 mg/mL (26.99 mM).
-
Water: Insoluble/Poorly soluble directly. Requires formulation (e.g., CMC-Na or co-solvents).
-
Storage: -20°C (solid, 3 years); -80°C (in solvent, 6 months). Avoid freeze-thaw cycles.
Part 2: Mechanism of Action (MOA)
Structural Pharmacodynamics
Unlike antibodies that sterically occlude the PD-1/PD-L1 interface through massive surface area coverage, PD-1/PD-L1 Inhibitor 3 operates via a dimerization-dependent blockade .
-
Target Engagement: The macrocycle binds to the hydrophobic pocket of a single PD-L1 unit.
-
Induced Dimerization: The binding induces a conformational change that promotes the recruitment of a second PD-L1 molecule, forming a non-functional PD-L1:Inhibitor:PD-L1 trimer (or dimer of PD-L1 stabilized by the inhibitor).
-
Steric Clash: This stabilized dimer effectively sequesters PD-L1, preventing it from engaging the PD-1 receptor on T-cells, thereby restoring T-cell effector function (cytokine release, proliferation).
Pathway Visualization
The following diagram illustrates the competitive blockade mechanism.
Caption: Mechanism of Action: Inhibitor 3 induces PD-L1 dimerization, preventing PD-1 engagement.[2]
Part 3: Experimental Protocols
Protocol A: Stock Solution Preparation (Self-Validating)
Context: Improper solubilization is the primary cause of assay variability with macrocycles.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock concentration.
-
Formula: Volume (µL) = [Mass (mg) / 1852.17] × 100,000.
-
-
Solubilization: Add high-grade DMSO (anhydrous) to the vial. Vortex vigorously for 30 seconds.
-
Validation Check: Inspect for particulates under a light source. The solution must be completely clear.
-
-
Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to prevent freeze-thaw degradation. Store at -80°C.
Protocol B: HTRF Binding Assay (In Vitro Potency)
Context: Homogeneous Time-Resolved Fluorescence (HTRF) is the industry standard for measuring PD-1/PD-L1 blockade.
Reagents:
-
Tag1-PD-L1 (Human recombinant).
-
Tag2-PD-1 (Human recombinant).
-
Anti-Tag1-Europium Cryptate (Donor).
-
Anti-Tag2-XL665 (Acceptor).
Workflow:
-
Dilution: Prepare a serial dilution of Inhibitor 3 in assay buffer (PBS + 0.1% BSA). Range: 1000 nM down to 0.01 nM.
-
Incubation 1: Mix 5 µL of Inhibitor 3 with 5 µL of Tag1-PD-L1. Incubate for 15 mins at RT.
-
Rationale: Allows the inhibitor to induce the conformational change/dimerization of PD-L1 before PD-1 is introduced.
-
-
Addition: Add 5 µL of Tag2-PD-1. Incubate for 45 mins.
-
Detection: Add 5 µL of Donor/Acceptor antibody mix. Incubate for 1 hour.
-
Read: Measure FRET signal (665 nm / 620 nm ratio) on a compatible plate reader (e.g., EnVision).
-
Analysis: Plot dose-response curve. Expected IC₅₀: 5–10 nM.
Protocol C: Jurkat/NFAT Reporter Assay (Cellular Activity)
Context: Validates that the biochemical blockade translates to functional T-cell recovery.
System:
-
Effector Cells: Jurkat T-cells expressing PD-1 and an NFAT-luciferase reporter.
-
Target Cells: CHO or HEK293 cells overexpressing PD-L1 and a TCR activator (e.g., anti-CD3 scFv).
Workflow:
-
Co-Culture: Seed Target cells (PD-L1+) in a white-walled 96-well plate. Allow adhesion (4-6 hours).
-
Treatment: Add Inhibitor 3 serial dilutions.
-
Effector Addition: Add Jurkat-PD1-NFAT cells (Ratio 1:1 or 2:1 Effector:Target).
-
Incubation: Incubate for 6–16 hours at 37°C, 5% CO₂.
-
Readout: Add luciferase substrate (e.g., Bio-Glo™). Measure luminescence.
-
Interpretation: Increased luminescence indicates successful blockade of the PD-1/PD-L1 inhibitory signal (NFAT activation).
-
Part 4: Comparative Analysis
The following table contrasts Inhibitor 3 with the clinical standard (Nivolumab) and a representative small molecule (BMS-202).
| Feature | PD-1/PD-L1 Inhibitor 3 | BMS-202 (Small Molecule) | Nivolumab (Antibody) |
| Molecular Weight | ~1.85 kDa | ~0.42 kDa | ~146 kDa |
| Structure | Macrocyclic Peptide | Biphenyl Small Molecule | IgG4 Monoclonal Antibody |
| Binding Mode | Induced Dimerization | Induced Dimerization | Steric Occlusion (Loop binding) |
| IC₅₀ (HTRF) | ~5.6 nM | ~18 nM | ~0.5–2 nM |
| Cell Permeability | Low/Moderate | High | None (Extracellular only) |
| Oral Bioavailability | Low (Injection typically) | High | None (IV only) |
Experimental Workflow Visualization
Caption: Validated workflow for reconstituting and screening PD-1/PD-L1 Inhibitor 3.
References
-
Zak, K. M., et al. "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget, 2016. [Link]
